molecular formula C6H13B B3051029 1-Bromo-2,3-dimethylbutane CAS No. 30540-31-9

1-Bromo-2,3-dimethylbutane

Cat. No.: B3051029
CAS No.: 30540-31-9
M. Wt: 165.07 g/mol
InChI Key: CNNUHHAUPSXEKI-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethylbutane is an organic compound with the molecular formula C₆H₁₃Br It is a brominated alkane, characterized by the presence of a bromine atom attached to a butane chain that is substituted with two methyl groups

Preparation Methods

1-Bromo-2,3-dimethylbutane can be synthesized through several methods. One common synthetic route involves the bromination of 2,3-dimethylbutane using bromine (Br₂) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that subsequently react with the 2,3-dimethylbutane to form the desired product.

Industrial production methods may involve similar bromination reactions but on a larger scale, often using continuous flow reactors to ensure efficient and controlled production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-Bromo-2,3-dimethylbutane undergoes various types of chemical reactions, including:

    Substitution Reactions: In nucleophilic substitution reactions, the bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or alkoxide ions (RO⁻). These reactions typically occur under basic conditions and can lead to the formation of alcohols, nitriles, or ethers, respectively.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can result in the formation of 2,3-dimethyl-2-butene via an E2 elimination mechanism.

    Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Scientific Research Applications

1-Bromo-2,3-dimethylbutane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require a brominated alkane moiety.

    Material Science: It may be utilized in the preparation of polymers and other materials that incorporate brominated compounds for specific properties such as flame retardancy.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethylbutane in chemical reactions typically involves the formation and breaking of bonds through various pathways:

    Substitution Mechanism: In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. This can proceed via an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

    Elimination Mechanism: In elimination reactions, a base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine atom, leading to the formation of a double bond and the release of a bromide ion. This typically follows an E2 mechanism, where the reaction occurs in a single concerted step.

Comparison with Similar Compounds

1-Bromo-2,3-dimethylbutane can be compared with other brominated alkanes such as:

    1-Bromo-3,3-dimethylbutane: Similar in structure but with the bromine atom attached to a different carbon, leading to different reactivity and applications.

    2-Bromo-2,3-dimethylbutane: Another isomer with distinct chemical properties and reactivity patterns.

    1-Bromo-2-methylpropane: A simpler brominated alkane with fewer methyl substitutions, resulting in different chemical behavior.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical contexts.

Properties

IUPAC Name

1-bromo-2,3-dimethylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNUHHAUPSXEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546931
Record name 1-Bromo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30540-31-9
Record name 1-Bromo-2,3-dimethylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30540-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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